1-(3-Methoxyphenyl)pyrrolidin-3-amine
Overview
Description
“1-(3-Methoxyphenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H16N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(3-Methoxyphenyl)pyrrolidin-3-amine”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A highly efficient and stereoselective synthesis of similar compounds has been reported .Molecular Structure Analysis
The molecular weight of “1-(3-Methoxyphenyl)pyrrolidin-3-amine” is 192.26 . The InChI code is 1S/C11H16N2O/c1-14-11-4-2-3-10(7-11)13-6-5-9(12)8-13/h2-4,7,9H,5-6,8,12H2,1H3 .Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-(3-Methoxyphenyl)pyrrolidin-3-amine”, can participate in various chemical reactions. For example, they can undergo 1,3-dipolar cycloaddition with electron-deficient alkenes to give exo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidines .Physical And Chemical Properties Analysis
“1-(3-Methoxyphenyl)pyrrolidin-3-amine” is an oil at room temperature .Scientific Research Applications
Pharmaceutical Research
The compound “1-(3-Methoxyphenyl)pyrrolidin-3-amine” is a valuable intermediate in pharmaceutical research due to its pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine ring is known for its ability to efficiently explore pharmacophore space because of its sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage .
Drug Design and Development
In drug design, the methoxyphenyl group attached to the pyrrolidine ring can interact with various biological targets, potentially leading to novel treatments for diseases. The non-planarity of the ring allows for pseudorotation, which can affect the binding affinity and selectivity of drug candidates .
Synthetic Chemistry
This compound serves as a versatile building block in synthetic chemistry. It can be used to synthesize more complex molecules through various reactions, including substitutions, additions, and ring-closing methodologies, which are fundamental in creating new chemical entities .
Biological Studies
The compound’s structure makes it suitable for biological studies, particularly in understanding the interaction between small molecules and biological macromolecules. It can serve as a probe to study binding sites and elucidate the structure-activity relationships in biological systems .
Crystallography
The compound’s derivatives have shown notable bioactivity, leading to extensive investigation and reporting of associated crystal structures. This makes it an important compound for crystallography studies to understand molecular conformations and interactions at the atomic level .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-(3-methoxyphenyl)pyrrolidin-3-amine, have been used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that pyrrolidine derivatives can have diverse biological profiles, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and help obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems, such as the pyrrolidine ring in this compound, allow a greater chance of generating structural diversity, which could potentially influence the compound’s action in different environments .
properties
IUPAC Name |
1-(3-methoxyphenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(7-11)13-6-5-9(12)8-13/h2-4,7,9H,5-6,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKQMHWIHSGSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)pyrrolidin-3-amine | |
CAS RN |
1083246-43-8 | |
Record name | 1-(3-methoxyphenyl)pyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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